HA-Mediated Leukocyte Adhesion Inhibition
Hyaluronan-IN-1 (sequence GAHWQFNALTVR, also designated Pep-1) exhibits high-affinity binding to hyaluronan, whereas three other 12-mer peptides identified from the same phage display screening—Pep-2 (TSYGRPALLPAA), Pep-3 (MDHLAPTFRPAI), Pep-4 (TLRAIWPMWMSS), and Pep-5 (IPLTANYQGDFT)—showed no successful HA binding under identical assay conditions [1]. This binding specificity is sequence-dependent and cannot be predicted from peptide length or net charge alone. The functional consequence of this binding is the nearly complete inhibition of leukocyte adhesion to HA substrates, a property exclusive to the GAHWQFNALTVR sequence among the tested peptides [2]. The scrambled sequence control peptide WRHGFALTAVNQ also fails to exhibit HA-binding activity, confirming sequence-specific recognition [1].
| Evidence Dimension | HA-binding activity |
|---|---|
| Target Compound Data | High HA binding; specific binding to soluble, immobilized, and cell-associated HA forms |
| Comparator Or Baseline | Pep-2 (TSYGRPALLPAA), Pep-3 (MDHLAPTFRPAI), Pep-4 (TLRAIWPMWMSS), Pep-5 (IPLTANYQGDFT), scrambled peptide WRHGFALTAVNQ |
| Quantified Difference | Qualitative: target peptide exhibits high HA binding; comparators show no detectable HA binding |
| Conditions | Phage display screening; in vitro HA-binding assays using soluble and immobilized HA substrates |
Why This Matters
Demonstrates that HA-binding activity is not a generic property of 12-mer peptides but requires the precise GAHWQFNALTVR sequence, precluding substitution with other peptides of similar length or composition.
- [1] Su, J., Hu, B., Lowe, W. L., & Messersmith, P. B. (2024). Hyaluronic Acid-Binding Peptides for Tissue Engineering and Regenerative Medicine Applications. Biomimetics, 9(8), 499. Table 2: HABP Sequence and Results. View Source
- [2] Mummert, M. E., Mohamadzadeh, M., Mummert, D. I., Mizumoto, N., & Takashima, A. (2000). Development of a peptide inhibitor of hyaluronan-mediated leukocyte trafficking. The Journal of Experimental Medicine, 192(6), 769–780. View Source
